molecular formula C14H9NO B184197 Acridine-9-carbaldehyde CAS No. 885-23-4

Acridine-9-carbaldehyde

Cat. No.: B184197
CAS No.: 885-23-4
M. Wt: 207.23 g/mol
InChI Key: ISOCABSXIKQOOV-UHFFFAOYSA-N
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Description

Acridine-9-carbaldehyde is an organic compound with the molecular formula C14H9NO. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various scientific fields, particularly in fluorescence studies and as a precursor in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine-9-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of acridine-9-methanol using oxidizing agents such as manganese dioxide or chromium trioxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary, but the goal is to achieve high yield and purity. The product is usually purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Acridine-9-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Acridine-9-carboxylic acid
  • Acridine-9-methanol
  • 9-Chloroacridine
  • 9-Aminoacridine hydrochloride monohydrate

Comparison: Acridine-9-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. Compared to acridine-9-carboxylic acid, it is more reactive and can be easily converted into other derivatives. Acridine-9-methanol, on the other hand, is less reactive but can be oxidized to this compound. The presence of different functional groups in these compounds makes them suitable for various applications in chemistry and biology .

Properties

IUPAC Name

acridine-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOCABSXIKQOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237081
Record name 9-Acridinecarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-23-4
Record name 9-Acridinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Formylacridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158261
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Acridinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-acridinecarbaldehyde
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Record name 9-ACRIDINECARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Acridine-9-carbaldehyde generated during water treatment processes?

A1: this compound has been identified as a key intermediate during the degradation of carbamazepine, a widely used antiepileptic drug often found in wastewater. Specifically, it forms during the oxidation of carbamazepine with chlorine dioxide (ClO2). []

Q2: What happens to this compound during continued water treatment?

A2: Further treatment of this compound with chlorine dioxide leads to the formation of 9-hydroxy-acridine. [] Interestingly, biological treatment methods utilizing activated sludge can also degrade this compound, ultimately producing acridone. []

Q3: Are there alternative methods for detecting this compound and related compounds during these processes?

A3: Yes, advanced mass spectrometry techniques have been successfully employed to identify and track this compound and other carbamazepine transformation products. This includes the use of ion trap, single quadrupole, and quadrupole-time-of-flight mass spectrometers. []

Q4: Beyond water treatment, are there other applications for this compound?

A4: While its presence in water treatment is well-documented, this compound and its derivative, 9-Acridinemethanamine, are also being investigated for their potential as fluorescence lifetime pH indicators. [] This application leverages the compounds' fluorescence properties, which can change depending on the pH of the surrounding environment.

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